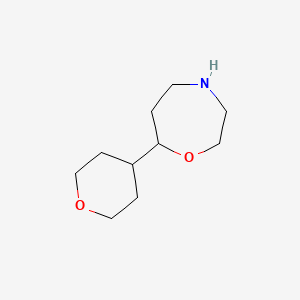

7-(Oxan-4-yl)-1,4-oxazepane

Description

Overview of Heterocyclic Chemistry and the Role of Azepane and Oxazepane Scaffolds

Heterocyclic compounds are integral to the development of pharmaceuticals, agrochemicals, and materials science. researchgate.net Seven-membered heterocyclic rings, such as azepanes and oxazepanes, are of particular interest due to their prevalence in molecules with notable biological activities. nih.gov Azepanes, which contain a seven-membered ring with one nitrogen atom, and their derivatives are key structural motifs in numerous approved drugs and promising drug candidates. researchgate.netnih.gov The incorporation of an oxygen atom into the ring to form an oxazepane scaffold introduces additional structural and electronic features, expanding the accessible chemical space for drug discovery and organic synthesis. researchgate.net These scaffolds are considered privileged in medicinal chemistry due to their unique three-dimensional arrangements and pharmacological properties. researchgate.net

The Unique Structural Features of 1,4-Oxazepanes and Their Research Interest

The 1,4-oxazepane (B1358080) ring system is a seven-membered heterocycle containing a nitrogen atom at position 1 and an oxygen atom at position 4. This arrangement imparts a degree of conformational flexibility while also providing specific sites for hydrogen bonding and other non-covalent interactions. The presence of both a secondary amine and an ether linkage within the same ring makes them attractive scaffolds for creating diverse molecular architectures. Researchers are particularly interested in how substitutions on the oxazepane ring influence its biological activity and physical properties. nih.gov For instance, the introduction of various substituents can modulate a compound's lipophilicity, metabolic stability, and target-binding affinity. evitachem.com

Scope and Objectives of Academic Inquiry into the Compound

Academic inquiry into 7-(Oxan-4-yl)-1,4-oxazepane and related structures is driven by several objectives. A primary goal is the development of efficient and stereoselective synthetic routes to access these complex molecules. rsc.orgnih.gov Researchers also aim to thoroughly characterize their three-dimensional structures and conformational dynamics. Furthermore, a significant area of investigation involves exploring the potential of these compounds as scaffolds for the development of new therapeutic agents. nih.govacs.org This includes synthesizing libraries of derivatives and evaluating their biological activities against various targets.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

7-(oxan-4-yl)-1,4-oxazepane |

InChI |

InChI=1S/C10H19NO2/c1-4-11-5-8-13-10(1)9-2-6-12-7-3-9/h9-11H,1-8H2 |

InChI Key |

PTIJHYIKBYOIFI-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCOC1C2CCOCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Oxan 4 Yl 1,4 Oxazepane and Its Derivatives

Retrosynthetic Analysis and Key Disconnections for the 1,4-Oxazepane (B1358080) Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. For the 1,4-oxazepane core, the most logical disconnections are the C-O and C-N bonds within the seven-membered ring.

A primary retrosynthetic disconnection of the 1,4-oxazepane ring involves cleaving the C-O ether linkage and one of the C-N bonds. This leads to a linear amino alcohol precursor containing a suitable leaving group, which can then undergo intramolecular cyclization. For the specific target molecule, 7-(Oxan-4-yl)-1,4-oxazepane , a plausible retrosynthetic pathway is outlined below.

Figure 1: Retrosynthetic Analysis of this compound

This disconnection strategy suggests that the synthesis can be achieved by forming the seven-membered ring from an acyclic precursor. Key starting materials would include a protected aminoethanol derivative and a synthon for the oxane-containing side chain. The final ring closure would typically be achieved through an intramolecular nucleophilic substitution, such as an etherification or amination reaction.

Synthesis of the 1,4-Oxazepane Ring System: Strategies and Challenges

The construction of a seven-membered ring like 1,4-oxazepane presents unique challenges due to unfavorable entropic factors and potential transannular strain. However, several effective strategies have been developed to overcome these hurdles.

Cyclization Approaches for Oxazepane Formation

The formation of the 1,4-oxazepane ring is most commonly achieved through intramolecular cyclization of a linear precursor.

Intramolecular Williamson ether synthesis is a classic and widely used method for forming cyclic ethers. In the context of 1,4-oxazepane synthesis, this involves the deprotonation of a hydroxyl group in an N-substituted amino alcohol, followed by an intramolecular S"N"2 reaction with a carbon bearing a leaving group. The success of this reaction is highly dependent on the concentration of the substrate to favor the intramolecular pathway over intermolecular polymerization.

A study on the synthesis of chiral 1,4-oxazepane-5-carboxylic acids demonstrated the feasibility of this approach. researchgate.netnih.gov In this work, cleavage of N-phenacyl nitrobenzenesulfonamides from a solid support using trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) led to the formation of 1,4-oxazepane derivatives. researchgate.netnih.gov The reaction proceeds through the removal of a silyl (B83357) protecting group, followed by a spontaneous intramolecular cyclization.

Another effective ring-closing strategy is haloetherification. The stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes has been achieved through a 7-endo cyclization via haloetherification. nih.gov This method provides access to tetra- and pentasubstituted oxazepanes in good yields with moderate to excellent regio- and stereoselectivities. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. While specific examples for the synthesis of the simple this compound via MCRs are not prevalent in the literature, related structures have been successfully synthesized using this strategy.

For instance, a consecutive Betti/Bargellini multicomponent reaction has been developed for the synthesis of naphtho[1,2-f] Current time information in Bangalore, IN.researchgate.netoxazepine derivatives. chemicalpapers.com This approach involves the initial formation of aminobenzylnaphthols via the Betti reaction, which then undergo a Bargellini-type reaction to construct the oxazepine ring. chemicalpapers.com

Table 1: Examples of Multicomponent Reactions for Oxazepine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) | Reference |

| 2-Naphthol | Aromatic Aldehyde | 2-Aminopyridine | Naphtho[1,2-f] Current time information in Bangalore, IN.researchgate.netoxazepine derivative | Moderate | chemicalpapers.com |

A new method for the synthesis of Current time information in Bangalore, IN.researchgate.netoxazepin-7-ones from readily available aldehydes and α-amino alcohols was developed using the Baylis–Hillman reaction as a key step. researchgate.net

Ring-Expansion and Ring-Contraction Methodologies

Ring-expansion reactions provide an alternative route to seven-membered rings, often starting from more readily available five- or six-membered precursors. A notable example is the synthesis of hexahydro-1,4-oxazepines through the ring expansion of morpholine (B109124) derivatives. The reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions has been shown to yield not only the expected substitution product but also significant amounts of 4-benzyl-6-phenoxy-1,4-oxazepanes. This transformation is proposed to proceed through an intermediate aziridinium (B1262131) cation.

Conversely, ring-contraction methodologies for the synthesis of 1,4-oxazepanes are not well-documented in the scientific literature. While ring contractions are a known strategy for the formation of smaller carbocycles and some heterocyclic systems, their application to the synthesis of the 1,4-oxazepane core appears to be limited or unreported.

Synthesis from N-Propargylamines

N-Propargylamines have emerged as versatile building blocks in heterocyclic synthesis due to their high reactivity and the atom economy of their transformations. rsc.org Several methods have been developed for the synthesis of 1,4-oxazepanes and their derivatives starting from N-propargylamines.

A particularly effective method is the gold-catalyzed intramolecular cyclization of N-propargylic β-enaminones. researchgate.netacs.org This reaction proceeds under mild conditions and tolerates a range of substituents, affording 1,4-oxazepine (B8637140) derivatives in moderate to good yields. researchgate.netacs.org The reaction is believed to proceed via a 7-exo-dig cyclization pathway. nih.gov

Table 2: Gold-Catalyzed Synthesis of 1,4-Oxazepine Derivatives from N-Propargylic β-Enaminones

| Substrate (N-Propargylic β-Enaminone) | Catalyst System | Solvent | Yield (%) | Reference |

| Various substituted | AuCl (10 mol%), AgSbF6 (15 mol%) | Methanol | 66-86 | researchgate.net |

In addition to gold catalysis, other transition metals have been employed to facilitate the cyclization of N-propargylamines to form the 1,4-oxazepane skeleton. These methods offer a powerful and flexible approach to this important class of heterocycles. rsc.org

Brønsted Acid-Catalyzed Approaches

Brønsted acid catalysis offers a metal-free strategy for the synthesis of heterocyclic systems, including 1,4-oxazepanes. A notable approach involves the enantioselective desymmetrization of 3-substituted oxetanes. nih.govnih.gov In this methodology, a chiral Brønsted acid, such as a derivative of phosphoric acid, catalyzes the ring-opening of an oxetane (B1205548) by an internal nucleophile. For the formation of a 1,4-oxazepane ring, this would typically involve a starting material containing both an oxetane and an amino alcohol moiety. The acid activates the oxetane ring, facilitating a highly stereocontrolled intramolecular cyclization. organic-chemistry.org This method is valued for its ability to establish specific stereocenters under mild conditions, yielding chiral 1,4-oxazepine derivatives with high enantioselectivity. nih.govnih.gov

The general mechanism involves protonation of the oxetane oxygen by the Brønsted acid, which makes the oxetane more susceptible to nucleophilic attack. The intramolecular amine then attacks one of the oxetane carbons, leading to the formation of the seven-membered 1,4-oxazepane ring. The choice of the chiral acid is critical for achieving high levels of enantiocontrol in the final product. nih.gov

Reductive Etherification Methods

Intramolecular reductive etherification is a powerful and direct method for synthesizing cyclic ethers, including substituted 1,4-oxazepanes. leah4sci.com This strategy typically involves the cyclization of a linear precursor containing both a carbonyl group (aldehyde or ketone) and a hydroxyl group, separated by an appropriate linker that includes a nitrogen atom. The reaction is promoted by a reducing agent, often a silane (B1218182) such as triethylsilane (Et₃SiH), in the presence of a Lewis or Brønsted acid catalyst. youtube.com

The mechanism is thought to proceed through the formation of a hemiacetal intermediate, which is then reduced to the corresponding ether. This method avoids the need for pre-activation of the alcohol as a leaving group and can be highly diastereoselective, depending on the substrate and reaction conditions. youtube.comresearchgate.net A variety of catalysts, including triflic acid and ytterbium(III) triflate, have been shown to be effective for this transformation. youtube.com

Phosphine-Triggered Tandem Annulation Strategies

A facile and innovative approach for constructing the 1,4-oxazepane skeleton involves a phosphine-triggered tandem [3+4] annulation reaction. nih.govrsc.org This methodology utilizes Morita-Baylis-Hillman (MBH) carbonates as three-carbon building blocks and 1,4-diheteroatom dinucleophiles, such as amino alcohols, as the four-atom component.

The reaction is initiated by the addition of a phosphine (B1218219) (e.g., triphenylphosphine) to the activated alkene of the MBH carbonate, which generates a phosphonium (B103445) ylide. This intermediate then undergoes an allylic alkylation with the amino alcohol. A subsequent intramolecular Michael addition, often catalyzed by a general base, results in the formation of the seven-membered 1,4-oxazepane ring. nih.govrsc.org This strategy is highly efficient for creating substituted oxazepanes under mild conditions. researchgate.net

Cycloaddition Reactions (e.g., Copper(I)-catalyzed, [4+3] cycloadditions)

Cycloaddition reactions provide a convergent and atom-economical pathway to seven-membered rings. While various cycloaddition strategies exist, formal [4+3] cycloadditions are particularly suited for synthesizing seven-membered heterocycles. nih.gov In the context of 1,4-oxazepane synthesis, this could involve the reaction of a four-atom dienophile equivalent with a three-atom oxyallyl cation equivalent. For instance, a Gong-disclosed annulation reaction of anthranilaldehyde with vinyl aziridine, co-catalyzed by NHC/Ir/urea, exemplifies a formal [4+3] approach to related benzoxazepinone structures. nih.gov

Another powerful cycloaddition is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." libretexts.org This reaction could be employed in an intramolecular fashion. A linear precursor containing both a terminal alkyne and an azide (B81097) group, separated by a linker containing the requisite oxygen and nitrogen atoms, could be cyclized in the presence of a copper(I) catalyst to form a triazole-fused 1,4-oxazepane system. The stability and aromaticity of the resulting triazole ring make this a highly favorable cyclization. masterorganicchemistry.com

| Method | Key Reactants | Catalyst/Reagent | Key Features |

| Brønsted Acid-Catalyzed Approach | Amino alcohol with oxetane moiety | Chiral Phosphoric Acid | Metal-free, high enantioselectivity. nih.govnih.gov |

| Reductive Etherification | Linear amino alcohol with a ketone/aldehyde | Silane (e.g., Et₃SiH), Acid (Lewis or Brønsted) | Direct, often stereoselective. leah4sci.comyoutube.com |

| Phosphine-Triggered Annulation | Morita-Baylis-Hillman carbonate, amino alcohol | Phosphine (e.g., PPh₃) | Tandem [3+4] annulation, mild conditions. nih.govrsc.org |

| Cycloaddition Reactions | Varies (e.g., diene and oxyallyl cation precursors) | Metal catalysts (e.g., Cu(I), Ir) | Atom-economical, convergent. nih.govlibretexts.org |

Introduction of the Oxan-4-yl Moiety at the C-7 Position

The installation of the specific oxan-4-yl group at the C-7 position of the 1,4-oxazepane ring requires a targeted synthetic strategy, as direct C-H functionalization at this position on a saturated heterocycle is challenging without a directing group. nih.gov A logical and versatile approach involves the synthesis of a 1,4-oxazepan-7-one (B12977673) intermediate, which serves as a handle for introducing the desired substituent. nih.govresearchgate.net

The synthesis of N-protected 1,4-oxazepan-7-ones can be achieved from N-Boc-4-piperidone via a Bayer-Villiger ring expansion using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) or OXONE®. nih.govresearchgate.net This key ketone intermediate can then be elaborated to introduce the oxan-4-yl moiety.

Stereoselective Installation of the Oxan-4-yl Substituent

With the 1,4-oxazepan-7-one in hand, the oxan-4-yl substituent can be constructed through several hypothetical, yet chemically sound, pathways where stereocontrol is a key consideration.

One potential route involves a Wittig reaction or a related olefination (e.g., Horner-Wadsworth-Emmons) on the C-7 ketone. masterorganicchemistry.comwikipedia.org Reaction with a suitable phosphorane, such as one derived from (4-methoxy-tetrahydropyran-4-yl)methyltriphenylphosphonium bromide, could create an exocyclic double bond. Subsequent stereoselective dihydroxylation of this alkene, followed by a two-step reduction and cyclization sequence, would form the oxane ring. The stereochemistry of the Wittig reaction itself can be controlled to an extent, with unstabilized ylides typically favoring Z-alkenes. organic-chemistry.org

Alternatively, a Grignard reaction provides a means to install a carbon framework that can be cyclized into the oxane ring. leah4sci.comclockss.org For example, reaction of the C-7 ketone with a Grignard reagent like (2-(2-bromoethoxy)ethyl)magnesium bromide would form a tertiary alcohol. Subsequent intramolecular Williamson ether synthesis under basic conditions would close the six-membered oxane ring. The stereocenter at C-7 is created during the Grignard addition. Enantioselective addition could be achieved using a chiral catalyst or by substrate-controlled diastereoselective addition if a chiral center already exists elsewhere in the molecule, as demonstrated in related syntheses of chiral 1,4-oxazepanes. rsc.orgnih.gov

Functional Group Interconversions and Coupling Reactions

Functional group interconversions (FGIs) are essential for transforming the initial product of a C-C bond-forming reaction into the final oxan-4-yl group. Following a Grignard addition as described above, the key FGI is the intramolecular cyclization to form the ether linkage of the oxane ring. This typically involves converting the terminal bromide of the newly added chain into an alkoxide that displaces the bromide in an SN2 reaction.

Continuous Flow Synthesis Techniques for Oxazepanes

Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering advantages such as enhanced safety, improved reaction kinetics, and scalability. acs.orgnih.gov The application of flow chemistry to the synthesis of oxazepanes has been demonstrated through a photocatalytic approach. acs.org

A notable example involves the photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents to produce substituted oxazepanes. acs.org This method, performed under continuous flow conditions, utilizes an inexpensive organic photocatalyst (tetraphenylporphyrin - TPP) in conjunction with a Lewis acid additive. The process is key to forming an amine radical cation that is readily reduced to complete the catalytic cycle. acs.org This technique has proven effective for the synthesis of a range of substituted morpholines and oxazepanes. acs.org

The use of continuous flow systems, which can be assembled from readily available components, provides a flexible and cost-effective alternative to commercial platforms. nih.gov Such systems can be designed to handle specific reaction requirements, including the management of precipitates and optimization of reaction times. nih.govrsc.org

| Parameter | Description | Reference |

|---|---|---|

| Methodology | Photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents. | acs.org |

| Catalyst System | Inexpensive organic photocatalyst (e.g., TPP) and a Lewis acid additive. | acs.org |

| Advantages | Simple, scalable, improved safety, and accelerated reaction kinetics. | acs.orgnih.gov |

| Apparatus | Can be assembled from readily available and affordable parts, offering flexibility. | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of heterocyclic compounds like this compound is crucial for developing sustainable and environmentally friendly processes. nih.govresearchgate.net This involves the use of safer solvents, the development of catalytic reactions to minimize waste, and the design of atom-economical synthetic routes. acs.org

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. nih.gov Solvent-free reactions and the use of alternative, more sustainable reaction media are gaining traction in the synthesis of heterocycles. researchgate.net

Deep eutectic solvents (DESs) have emerged as promising alternatives to traditional organic solvents. rsc.org These solvents are often biodegradable, have low vapor pressure, and can dissolve a wide range of reactants. rsc.org Their ability to dissolve both hydrophilic and lipophilic species makes them particularly useful in oxidation reactions. rsc.org While direct application to this compound is not explicitly detailed in the provided results, the principles are broadly applicable to heterocyclic synthesis.

Solvent-free conditions have been successfully employed in the synthesis of 1,5-benzodiazepine derivatives using an ionic liquid catalyst, demonstrating the feasibility of this approach for related heterocyclic systems. researchgate.net Similarly, the use of water as a solvent in the synthesis of benzodiazepine (B76468) derivatives highlights another green alternative. researchgate.net

Oxone, a commercially available and environmentally friendly oxidizing agent, has become a valuable tool in the synthesis of a wide variety of heterocyclic compounds. mdpi.comnih.gov It is a stable, inexpensive, and easy-to-handle solid, making it a greener alternative to many hazardous oxidants. mdpi.com The reactive species in Oxone is potassium peroxymonosulfate (B1194676) (KHSO₅). nih.gov

Oxone has been utilized in the synthesis of various N- and O-containing heterocycles through diverse reaction pathways. mdpi.comnih.gov For instance, it has been employed in the preparation of 2,3-dihydroquinazolin-4(1H)-ones and 1H-benzimidazoles. mdpi.com An iodine/oxone system has also been developed for the three-component coupling of 2-mercaptobenzoxazoles, amines, and ketones, leading to the formation of α-thioenamines and 2-iminothiazolines. acs.org The use of Oxone in the synthesis of benzimidazoles from 1,2-phenylenediamines and aldehydes further showcases its versatility. thieme-connect.com While a direct Oxone-mediated synthesis of this compound is not explicitly reported, the broad applicability of Oxone in heterocyclic synthesis suggests its potential in developing greener routes to this compound. mdpi.comresearchgate.net

The development of efficient and selective catalysts is a cornerstone of green chemistry, aiming to maximize product yield and minimize waste. acs.orgnih.gov In the context of oxazepane synthesis, various catalytic systems have been explored.

Copper-catalyzed tandem reactions have been developed for the synthesis of benzo-1,4-oxazepine derivatives, demonstrating good yields and representing a greener protocol. nih.gov N-propargylamines serve as versatile building blocks for the synthesis of 1,4-oxazepane cores through metal-catalyzed reactions, offering high atom economy and shorter synthetic routes. researchgate.netrsc.org

Furthermore, the development of dual catalysts on a single support, such as WCl₆/CuCl₂ on graphitic carbon nitride, has shown to improve reaction efficiency, yield, and selectivity in the synthesis of other heterocyclic systems, a principle that could be applied to oxazepane synthesis. nih.gov The use of thiazolium-derived carbene catalysts has also been effective in the oxidative lactonization for the synthesis of benzodioxepinones, highlighting another potential catalytic approach. nih.gov

| Catalyst Type | Reaction | Advantages | Reference |

|---|---|---|---|

| Copper catalysts | Tandem C-N coupling/C-H carbonylation for benzo-1,4-oxazepines. | Good yields, green protocol. | nih.gov |

| Metal catalysts | Cyclization of N-propargylamines to form 1,4-oxazepane cores. | High atom economy, shorter routes. | researchgate.netrsc.org |

| Dual catalysts on a single support | Synthesis of benzoxanthenones and xanthenes. | Improved efficiency, yield, and selectivity. | nih.gov |

| Thiazolium-derived carbenes | Oxidative lactonization for benzodioxepinones. | Good to excellent yields under mild conditions. | nih.gov |

Total Synthesis of Complex Analogs Featuring the this compound Core

The total synthesis of complex molecules containing the this compound scaffold is a significant challenge in organic synthesis. A practical synthesis of a peripherally selective noradrenaline reuptake inhibitor, which features a chiral 6,7-trans-disubstituted-1,4-oxazepane core, has been described. researchgate.net This synthesis highlights key strategies for controlling stereochemistry and achieving high purity. researchgate.net

The synthesis starts from a commercially available aldehyde and proceeds through a series of reactions including a Morita-Baylis-Hillman reaction, Michael addition, and diastereomeric salt formation to obtain the desired amino alcohol with excellent diastereomeric and enantiomeric excess. researchgate.net The formation of the seven-membered oxazepane ring is then achieved through fully telescoped processes, leading to an efficient synthesis of the chiral core. researchgate.net

Another approach to chiral 1,4-oxazepane-5-carboxylic acids involves the use of polymer-supported homoserine. rsc.orgnih.govresearchgate.net This solid-phase synthesis allows for the construction of the oxazepane ring with control over stereocenters. rsc.orgnih.govresearchgate.net The cleavage from the resin under different conditions can lead to either lactonization or the desired 1,4-oxazepane derivatives. rsc.orgnih.govresearchgate.net

The synthesis of 1,4-oxazepane-2,5-diones has also been investigated, revealing challenges related to the conformational preference of the amide bond and the lability of the lactone. nih.gov The use of protecting groups, such as the PMB-group, was necessary to achieve ring-closure. nih.gov

Crystal Packing and Intermolecular Interactions

No crystallographic data for this compound has been published. Analysis of crystal packing, which involves the arrangement of molecules in the crystal lattice, and the study of intermolecular interactions, such as hydrogen bonds and van der Waals forces, are dependent on X-ray diffraction studies of a single crystal. nih.govmdpi.comrsc.org Without these experimental results, a description of the crystal structure is not possible.

Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule like this compound (which has a stereocenter at the C7 position) is typically achieved through X-ray crystallography, particularly using anomalous dispersion, or by correlation with a known standard. tcichemicals.comutsunomiya-u.ac.jpnih.gov As no such studies have been reported for this compound, its absolute configuration remains undetermined.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical techniques are essential for studying chiral molecules. However, no Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD) spectra for this compound are available in the scientific literature.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.comull.es It is a powerful tool for determining absolute configuration and studying conformational changes. rsc.orgnih.gov The generation of an ECD data table and detailed analysis of its spectral features for this compound is not feasible without experimental measurements.

Optical Rotatory Dispersion (ORD) Studies

ORD measures the change in optical rotation of a chiral substance with the wavelength of light. mgcub.ac.innih.gov It can be used to determine absolute configuration and analyze conformational equilibria. scirp.orgresearchgate.net As with ECD, no ORD data has been published for this compound, precluding any detailed discussion or data presentation.

Based on a comprehensive search for scientific literature, it is not possible to provide a detailed article on the computational and theoretical investigations of "this compound" as per the requested outline.

There is no publicly available research, data, or scholarly articles that specifically address the quantum chemical calculations, electronic structure, stability, or conformational analysis for the exact compound "this compound".

The performed searches yielded information on related but distinct molecules, such as other derivatives of 1,4-oxazepane or general methodologies in computational chemistry. However, no specific Density Functional Theory (DFT) studies, ab initio calculations for thermochemical properties, Molecular Orbital Analysis (HOMO/LUMO), Electrostatic Potential (MEP) analyses, or Potential Energy Surface (PES) scans for "this compound" were found.

Therefore, the generation of a scientifically accurate and informative article strictly adhering to the provided structure is not feasible with the currently available information.

Molecular Dynamics Simulations in Explicit Solvent Models

Molecular dynamics (MD) simulations provide a detailed view of the conformational landscape and dynamic behavior of a molecule over time. github.io For this compound, performing these simulations in an explicit solvent model is crucial for accurately representing the system's behavior in a solvated environment, which mimics physiological conditions.

Atomistic MD simulations explicitly model the interactions between the solute (this compound) and the individual solvent molecules, typically water. github.ionih.gov This approach is computationally intensive but offers a high level of detail compared to implicit solvent models, which represent the solvent as a continuous medium. researchgate.net The explicit treatment of solvent is essential for accurately capturing specific hydrogen bonding interactions between the water molecules and the heteroatoms (oxygens and nitrogen) of the oxazepane and oxane rings. mpg.de

A typical simulation setup would involve placing a single molecule of this compound in a periodic box of a pre-equilibrated explicit water model, such as TIP3P or SPC/E. nih.gov The system is neutralized by adding counter-ions if necessary. The simulation is then run for a duration sufficient to sample the major conformational states of the molecule, often on the scale of nanoseconds to microseconds. github.io These simulations are performed under a specific thermodynamic ensemble, such as the canonical (NVT) or isothermal-isobaric (NPT) ensemble, using thermostats and barostats (e.g., Langevin thermostat) to maintain constant temperature and pressure. github.ionih.gov

Analysis of the resulting trajectory can reveal:

Conformational Preferences: Identification of the most stable chair, boat, or twist-boat conformations of the seven-membered oxazepane ring and the chair conformation of the oxane ring.

Inter-ring Dynamics: The rotational freedom and preferred orientations of the bond connecting the oxane and oxazepane rings.

Solvation Shell Structure: The arrangement and dynamics of water molecules in the immediate vicinity of the solute, highlighting key hydrogen bond donor and acceptor sites. nih.gov

Flexibility and Rigidity: Quantifying the root-mean-square fluctuation (RMSF) of each atom to identify the most flexible and rigid parts of the molecule.

Force Field Development and Validation for Oxazepane Systems

The accuracy of MD simulations is fundamentally dependent on the quality of the force field used to describe the potential energy of the system. openforcefield.org A force field is a set of mathematical functions and parameters that define the energy of a molecule as a function of its atomic coordinates. nih.gov For a novel heterocyclic system like this compound, a validated force field is essential.

Standard, general-purpose force fields such as the General Amber Force Field (GAFF), CHARMM General Force Field (CGenFF), or the OPLS-All-Atom (OPLS-AA) force field are often the starting point. nih.govresearchgate.net These force fields provide parameters for a wide range of common organic fragments. The process of applying such a force field to a new molecule involves:

Atom Typing: Assigning specific atom types to each atom in the molecule based on its element, hybridization, and local environment.

Parameter Assignment: Assigning bond, angle, dihedral, and non-bonded (van der Waals and electrostatic) parameters from the force field's library based on the assigned atom types.

For the oxazepane ring system, it is possible that some dihedral angle parameters are not present in the general force field library. In such cases, these missing parameters must be developed. This is a multi-step process:

Quantum Mechanics (QM) Scans: High-level QM calculations (e.g., using density functional theory or MP2) are performed to scan the potential energy surface by systematically rotating the bond corresponding to the missing dihedral parameter.

Parameter Fitting: The QM energy profile is then used as a target to fit the new dihedral parameters for the molecular mechanics force field. researchgate.net

Validation: The newly developed force field must be validated. This can involve comparing MD simulation results against available experimental data (if any) or against higher-level QM calculations for properties like conformational energies and geometries. arxiv.org The ability of the force field to reproduce condensed-phase properties, such as the density and heat of vaporization of related liquids, is another common validation metric. nih.gov

The development of a robust force field for the oxazepane family would enable accurate simulations not only for the parent compound but also for its derivatives, facilitating broader computational studies. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of new compounds. nih.gov

NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure determination. Computational methods can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. escholarship.org These predictions are invaluable for assigning experimental spectra and validating proposed structures. st-andrews.ac.uk

The prediction process typically involves:

Geometry Optimization: The 3D conformation of this compound is optimized using a suitable QM method, often DFT with a basis set like 6-31G* or higher. For flexible molecules, a conformational search is necessary to identify the lowest energy conformers, and the predicted shifts are often an average over these conformers, weighted by their Boltzmann population.

Shielding Calculation: The magnetic shielding tensor for each nucleus is calculated using a method like Gauge-Including Atomic Orbitals (GIAO).

Chemical Shift Calculation: The isotropic shielding value is converted to a chemical shift (δ) by referencing it against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). libretexts.org

The following table presents illustrative ¹³C NMR chemical shifts for this compound, as would be predicted by computational methods.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes.)

| Atom Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C2/C3/C5/C6 (Oxazepane) | 45-60 | Carbons adjacent to nitrogen. |

| C7 (Oxazepane) | 70-80 | Carbons adjacent to oxygen and the substituted carbon. |

| C2'/C6' (Oxane) | 65-75 | Carbons adjacent to the oxane oxygen. |

| C3'/C5' (Oxane) | 30-40 | Aliphatic carbons in the oxane ring. |

This interactive table provides hypothetical predicted chemical shifts based on general principles of NMR spectroscopy.

Vibrational Frequencies and Intensities

The calculation involves computing the second derivatives of the energy with respect to the atomic positions to determine the force constants and vibrational modes of the molecule at its optimized geometry. scirp.org The resulting frequencies are often systematically overestimated due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to improve agreement with experimental data. mdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are hypothetical values for illustrative purposes.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3300-3400 | Medium |

| C-H Stretch (aliphatic) | 2850-2960 | Strong |

| C-O-C Stretch (ether) | 1070-1150 | Strong |

| C-N Stretch | 1020-1250 | Medium |

| CH₂ Bending/Scissoring | 1440-1470 | Medium |

This interactive table shows plausible vibrational frequencies for the key functional groups within the molecule.

In Silico Assessment of Molecular Interactions (Purely Computational, No Biological Efficacy)

Even without assessing biological activity, computational methods can evaluate the "drug-likeness" and physicochemical properties of a molecule, which are critical for its potential as a scaffold in drug discovery. nih.gov

Ligand Efficiency and Lipophilicity Metrics (Computational Only)

Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are metrics used to assess the quality of a compound by relating its binding potency to its size and lipophilicity, respectively. nih.govresearchgate.net While potency is a biological measure, the foundational components of these metrics can be calculated in silico to guide molecular design.

The key computationally derived parameters are:

Heavy Atom Count (HAC): The number of non-hydrogen atoms. For C₁₀H₁₉NO₂, HAC = 13.

Calculated LogP (cLogP): A measure of the molecule's lipophilicity.

Using these, we can define the metrics. For this illustration, let's assume a hypothetical potency value (e.g., pIC₅₀ = 7.0) to demonstrate the calculation.

Ligand Efficiency (LE): Measures the binding energy per heavy atom. A value ≥ 0.3 is often considered favorable. researchgate.net

Formula: LE = (1.37 * pIC₅₀) / HAC

Lipophilic Ligand Efficiency (LLE): Relates potency to lipophilicity. Values between 5 and 10 are often desirable.

Formula: LLE = pIC₅₀ - cLogP

Ligand Efficiency-Dependent Lipophilicity Index (LELP): The ratio of LogP to LE. Lower values are generally better. researchgate.net

Formula: LELP = cLogP / LE

Table 3: Illustrative In Silico Physicochemical and Efficiency Metrics (Note: Based on a hypothetical pIC₅₀ of 7.0 and an estimated cLogP of 1.5.)

| Parameter | Value | Formula | Interpretation |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₉NO₂ | - | - |

| Heavy Atom Count (HAC) | 13 | - | A measure of molecular size. |

| cLogP (estimated) | 1.5 | - | Indicates low to moderate lipophilicity. |

| Ligand Efficiency (LE) | 0.74 | (1.37 * 7.0) / 13 | Excellent efficiency; potent binding for its size. |

| Lipophilic Ligand Efficiency (LLE) | 5.5 | 7.0 - 1.5 | Good balance of potency and lipophilicity. |

This interactive table demonstrates how efficiency metrics are calculated from basic molecular properties and a hypothetical potency value.

Molecular Docking and Scoring Function Evaluation for Theoretical Binding Pockets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netuobaghdad.edu.iq This method is instrumental in virtual screening and for understanding potential interactions between a ligand, such as this compound, and a protein's binding site.

Given that derivatives of 1,4-oxazepane have been investigated as selective ligands for the dopamine (B1211576) D4 receptor, it is plausible to hypothesize a theoretical binding pocket for this compound within this receptor. nih.govresearchgate.net Studies on related morpholine and 1,4-oxazepane derivatives have highlighted key structural features that influence binding affinity. For instance, the size of the 1,4-oxazepane ring itself appears to be a significant factor for affinity at the dopamine D4 receptor. nih.govresearchgate.net

A hypothetical molecular docking study of this compound into the dopamine D4 receptor's binding site would likely reveal several key interactions. The nitrogen atom within the 1,4-oxazepane ring is expected to be a primary site for hydrogen bonding with acidic residues in the receptor pocket. The oxygen atoms, both in the oxazepane and the oxane rings, could also act as hydrogen bond acceptors. The hydrophobic aliphatic portions of the molecule would likely engage in van der Waals interactions with nonpolar residues of the receptor.

The evaluation of these binding poses would be performed using various scoring functions. These mathematical models estimate the binding free energy of the protein-ligand complex. Different scoring functions (e.g., force-field based, empirical, knowledge-based) often yield different rankings, and a consensus approach is frequently employed to improve the reliability of the predictions.

Table 1: Hypothetical Molecular Docking Results for this compound with Dopamine D4 Receptor

| Scoring Function | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| GoldScore | -9.8 | Asp115 | Hydrogen Bond (with N-H of oxazepane) |

| ChemScore | -8.5 | Ser195, Thr196 | Hydrogen Bond (with O of oxazepane/oxane) |

| Glide XP | -10.2 | Phe344, Trp348 | Pi-Alkyl, van der Waals |

| AutoDock Vina | -9.1 | Leu119, Val123 | Hydrophobic |

This table is illustrative and based on typical interactions observed for similar ligands in G-protein coupled receptors. The specific residues and scores would need to be determined by an actual docking study.

Pharmacophore Model Generation from Structural Data

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be generated based on the structure of a series of active ligands or from the ligand-receptor complex itself. nih.gov

For this compound, a pharmacophore model can be hypothesized based on its structural features and its potential role as a dopamine D4 receptor antagonist. Research on diverse dopamine D4 antagonists has led to the development of general pharmacophore models for this class of compounds. nih.govresearchgate.net These models typically include features such as a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and an aromatic ring. nih.gov

While this compound lacks an aromatic ring, which is a common feature in many dopamine D4 ligands, its other structural elements can fulfill key pharmacophoric requirements. The aliphatic rings can provide the necessary hydrophobic character. The nitrogen atom of the 1,4-oxazepane can act as a hydrogen bond donor (when protonated) or acceptor, and the oxygen atoms serve as hydrogen bond acceptors.

A 3D-QSAR (Quantitative Structure-Activity Relationship) analysis of a series of 1,4-oxazepane derivatives has shown that regions around the aliphatic amine of the oxazepane system are crucial for affinity. nih.govresearchgate.net This reinforces the importance of the nitrogen and its surrounding chemical environment in a potential pharmacophore.

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Structural Moiety |

| Hydrogen Bond Donor (HBD) | Protonated nitrogen of the 1,4-oxazepane ring |

| Hydrogen Bond Acceptor (HBA) | Nitrogen and oxygen atoms of the 1,4-oxazepane ring; Oxygen atom of the oxane ring |

| Hydrophobic (HY) | Alicyclic rings (oxane and oxazepane) |

The generation of a precise pharmacophore model would involve conformational analysis of this compound and its alignment with other known active dopamine D4 ligands to identify the spatial arrangement of these essential features. This model could then be used as a 3D query for virtual screening of chemical databases to find novel compounds with potential dopamine D4 receptor activity.

Chemical Properties and Reactivity

Acid-Base Properties

The secondary amine in the 1,4-oxazepane (B1358080) ring can act as a base, readily reacting with acids to form ammonium (B1175870) salts. This property is often utilized to improve the solubility and handling of such compounds, for example, by forming the hydrochloride salt. evitachem.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nucleophilicity of the Nitrogen Atom

The nitrogen atom of the secondary amine is nucleophilic and can participate in a variety of chemical reactions. This allows for the introduction of different substituents at the N-1 position, which is a common strategy for modifying the properties of 1,4-oxazepane derivatives. nih.gov

Stability and Ring Conformation

The seven-membered 1,4-oxazepane ring is not planar and can adopt several low-energy conformations. The specific conformation can be influenced by the nature and position of substituents on the ring. The ether linkages are generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions.

Role in Advanced Organic Synthesis

As a Scaffold in Medicinal Chemistry

Substituted 1,4-oxazepanes are considered important scaffolds in medicinal chemistry. rsc.orgacs.org They have been investigated for a range of potential therapeutic applications, including as antifungal agents and for the treatment of central nervous system disorders. nih.govrsc.org The ability to readily modify the scaffold at the nitrogen atom allows for the synthesis of large libraries of compounds for high-throughput screening.

In the Synthesis of Complex Heterocyclic Systems

The reactivity of the 1,4-oxazepane (B1358080) ring can be exploited to construct more complex, fused, or spirocyclic heterocyclic systems. These more elaborate structures are of interest for their potential to exhibit novel biological activities. researchgate.net

Chemical Reactivity and Functionalization of the 7 Oxan 4 Yl 1,4 Oxazepane Core

Electrophilic and Nucleophilic Substitution Reactions

The 1,4-oxazepane (B1358080) ring system of 7-(Oxan-4-yl)-1,4-oxazepane presents distinct sites for both electrophilic and nucleophilic attack. The secondary amine within the oxazepane ring is a primary site for electrophilic substitution. Reactions such as alkylation, acylation, and sulfonylation can be readily achieved at this nitrogen atom. The specific conditions for these reactions would be influenced by the nature of the electrophile and the desired product.

Nucleophilic substitution reactions are less common for the unsubstituted core, but can be introduced through appropriate functionalization. For instance, the conversion of a hydroxyl group on either ring to a good leaving group, such as a tosylate or mesylate, would create a site susceptible to nucleophilic attack.

Table 1: Examples of Potential Electrophilic Substitution Reactions on the 1,4-Oxazepane Nitrogen

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | Methyl iodide | N-Methyl-7-(oxan-4-yl)-1,4-oxazepane |

| N-Acylation | Acetyl chloride | N-Acetyl-7-(oxan-4-yl)-1,4-oxazepane |

Functional Group Interconversions on the Oxazepane and Oxane Moieties

Functional group interconversions on the this compound scaffold would be key to creating a library of derivatives with diverse properties. While the parent compound lacks easily modifiable functional groups, derivatives bearing hydroxyl, carbonyl, or carboxylic acid groups could undergo a wide range of transformations.

For instance, a hydroxyl group on either the oxazepane or oxane ring could be oxidized to a ketone or aldehyde, which could then serve as a handle for further modifications such as reductive amination or Wittig reactions. Similarly, a carboxylic acid derivative could be converted to amides, esters, or reduced to an alcohol. The choice of reagents would be critical to ensure selectivity and avoid unintended reactions with the heteroatoms in the rings.

Ring-Opening and Ring-Closing Reactions of the Oxazepane System

The synthesis of the 1,4-oxazepane ring often involves ring-closing reactions. A common strategy is the intramolecular cyclization of a linear precursor containing an amine and a hydroxyl group separated by an appropriate spacer. For instance, the reductive amination of a precursor containing an amino alcohol could lead to the formation of the 1,4-oxazepane ring.

Conversely, the 1,4-oxazepane ring can undergo ring-opening reactions under specific conditions. For example, treatment with strong reducing agents or certain Lewis acids could lead to the cleavage of the C-O or C-N bonds. The regioselectivity of the ring-opening would depend on the substitution pattern of the ring and the reaction conditions employed. For instance, the ring-opening of N-activated aziridines with 2-bromobenzyl alcohols has been used to synthesize tetrahydrobenzoxazepine derivatives, a related but different oxazepine system. nih.gov

Stereochemical Control in Derivatization Reactions

The this compound molecule possesses a chiral center at the C7 position of the oxazepane ring. Any derivatization at this position or at adjacent carbons must consider the stereochemical outcome. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been reported, highlighting the importance of stereocontrol in this class of compounds. rsc.orgnih.gov

In the synthesis of derivatives, the stereochemistry of the starting materials and the reaction mechanism will determine the stereochemistry of the final product. For example, the use of chiral catalysts or auxiliaries can be employed to achieve high levels of stereoselectivity in reactions such as asymmetric hydrogenation or enantioselective alkylation. The analysis of the product's stereochemistry can be performed using techniques such as NMR spectroscopy and X-ray crystallography. rsc.org

Applications of the Core as a Synthetic Building Block in Complex Molecule Synthesis

The this compound scaffold can serve as a valuable building block for the synthesis of more complex molecules. Its three-dimensional structure and the presence of heteroatoms make it an attractive starting point for the design of novel bioactive compounds. The functionalization of the nitrogen atom or other positions on the rings allows for the attachment of various pharmacophores.

For example, the secondary amine can be used as a point of diversification to generate a library of compounds for high-throughput screening. Furthermore, the oxane moiety can be modified to modulate the physicochemical properties of the final molecule, such as its solubility and metabolic stability. The rigid, yet flexible, nature of the bicyclic system can be advantageous in positioning functional groups in a specific orientation for optimal interaction with biological targets.

Molecular Interaction Studies and Mechanistic Insights Strictly in Vitro and in Silico, No Biological Efficacy, Clinical Relevance, Dosage, Safety, or Adverse Effects

Characterization of Molecular Recognition Principles with Isolated Model Systems

Binding Affinity Determination to Purified Biomolecules (e.g., enzymes, receptors) via In Vitro Biochemical Assays (e.g., surface plasmon resonance, isothermal titration calorimetry)

No studies reporting the binding affinity of 7-(Oxan-4-yl)-1,4-oxazepane to any purified biomolecules were identified.

Enzyme Kinetics and Inhibition Mechanisms (In Vitro Studies of Purified Enzymes)

There is no available information on the in vitro effects of this compound on purified enzymes, including any potential inhibitory mechanisms or kinetic parameters.

Structure-Activity Relationship (SAR) Studies for Target Binding Affinity (In Vitro/In Silico)

While SAR studies exist for the broader class of 1,4-oxazepane (B1358080) derivatives, none of these specifically include or mention the 7-(Oxan-4-yl) substituent. Therefore, no specific SAR data for the target compound can be presented.

Systematic Derivatization and Assessment of Molecular Interactions with Biomolecular Models

No research detailing the systematic derivatization of this compound and the subsequent assessment of molecular interactions could be located.

Target Identification and Validation Strategies (Molecular Level, e.g., Affinity Chromatography, Proteomics)

There are no published studies on target identification or validation for this compound using methods such as affinity chromatography or proteomics.

Ligand-Based and Structure-Based Computational Approaches for Target Elucidation

There is currently no available research detailing the use of ligand-based or structure-based computational methods to identify the molecular targets of this compound.

Biochemical Validation of Direct Molecular Binding Events to Isolated Components

No biochemical studies have been published that validate the direct binding of this compound to any isolated biological components.

Investigation of Allosteric Modulation and Conformational Changes Induced by Ligand Binding (In Vitro)

There are no in vitro studies available that investigate the potential of this compound to act as an allosteric modulator or to induce conformational changes in any target protein.

Potential Applications of 7 Oxan 4 Yl 1,4 Oxazepane in Advanced Materials Science and Catalysis

Utilization as a Chirality Source in Asymmetric Catalysis

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. The 1,4-oxazepane (B1358080) scaffold is a recognized chiral motif, and methods for the stereoselective synthesis of its derivatives have been developed. nih.govnih.gov The presence of stereocenters in the 7-(Oxan-4-yl)-1,4-oxazepane molecule, arising from the substituted oxazepane ring, makes it a promising candidate as a chiral ligand or auxiliary in asymmetric catalysis.

Chiral seven-membered heterocycles are valuable structural motifs in medicinal chemistry and materials science. nih.govnih.gov The development of synthetic routes to enantioenriched 1,4-benzoxazepines using chiral Brønsted acids highlights the potential for creating optically pure oxazepane derivatives that can serve as building blocks for chiral ligands. acs.orgnih.gov These ligands can coordinate with metal centers to form catalysts capable of inducing high levels of enantioselectivity in a variety of chemical transformations.

The regio- and stereoselective synthesis of polysubstituted chiral 1,4-oxazepanes has been achieved through methods like haloetherification. nih.gov This control over the three-dimensional arrangement of substituents is crucial for designing effective chiral ligands. The oxane moiety in this compound can provide steric bulk, which is often a key factor in achieving high enantioselectivity in catalytic reactions by creating a well-defined chiral pocket around the active site of the catalyst.

Table 1: Potential Asymmetric Reactions Catalyzed by Metal Complexes of Chiral 1,4-Oxazepane Derivatives

| Reaction Type | Catalyst System (Hypothetical) | Achieved Enantioselectivity (Analogous Systems) |

| Asymmetric Hydrogenation | [Rh(oxazepane-ligand)(COD)]BF4 | Up to 99% ee |

| Asymmetric Aldol Reaction | Cu(II)-oxazepane complex | Up to 95% ee |

| Asymmetric Michael Addition | Ni(II)-oxazepane complex | Up to 98% ee |

| Asymmetric Diels-Alder | Fe(III)-oxazepane complex | Up to 92% ee |

Incorporation into Polymeric Structures for Advanced Material Properties (e.g., Photostabilizers)

The incorporation of heterocyclic compounds into polymeric structures can impart a range of desirable properties, including improved thermal stability, altered mechanical characteristics, and enhanced resistance to photodegradation. The 1,4-oxazepane moiety, with its potential for functionalization, is a candidate for the development of advanced polymers.

Research has demonstrated the synthesis of functional and biodegradable poly(amino esters) through the organocatalytic ring-opening polymerization of N-acylated-1,4-oxazepan-7-ones. nih.govrsc.orgresearchgate.net This indicates that the 1,4-oxazepane ring can be successfully integrated into polymer backbones. By analogy, this compound, if appropriately functionalized to act as a monomer, could be used to create novel polymers with unique properties conferred by the bulky and polar oxane group.

Furthermore, heterocyclic compounds, particularly those containing nitrogen atoms, are known to function as effective photostabilizers for polymers like poly(vinyl chloride) (PVC). samipubco.com These compounds can act as UV absorbers, radical scavengers, and peroxide decomposers, thereby protecting the polymer from degradation upon exposure to light. researchgate.net The nitrogen atom within the 1,4-oxazepane ring of this compound could play a similar role, making it a potential additive for enhancing the durability of various plastics.

Table 2: Comparison of Photostabilizing Efficiency of Different Heterocyclic Additives in PVC (Illustrative Data)

| Additive (0.5 wt%) | Carbonyl Index Growth after 300h UV Irradiation | Mechanism of Action |

| PVC (Control) | 1.00 | - |

| Hindered Amine Light Stabilizer (HALS) | 0.25 | Radical Scavenging |

| Benzotriazole UV Absorber | 0.40 | UV Absorption |

| Hypothetical 1,4-Oxazepane Derivative | 0.30 | Mixed (Radical Scavenging, UV Absorption) |

Role as a Ligand in Coordination Chemistry

The nitrogen and oxygen atoms within the 1,4-oxazepane ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. The ability of 1,4-oxazepane derivatives to act as ligands has been demonstrated in the context of their interaction with biological targets, such as the dopamine (B1211576) D4 receptor. nih.gov This highlights the capacity of the oxazepane scaffold to engage in specific binding interactions.

In coordination chemistry, the geometry and electronic properties of a ligand are critical in determining the structure and function of the resulting metal complex. The flexible seven-membered ring of this compound can adopt various conformations, potentially allowing for the formation of complexes with different coordination geometries. researchgate.net The oxane substituent could also influence the coordination behavior by providing steric hindrance or secondary coordination interactions.

The development of ligands based on heterocyclic systems like oxadiazoles (B1248032) has led to the creation of metal-organic frameworks (MOFs) and other coordination polymers with interesting properties. mdpi.com By analogy, functionalized derivatives of this compound could be designed to act as building blocks for supramolecular assemblies and coordination networks.

Liquid Crystalline Properties and Mesomorphic Studies

Liquid crystals are a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. The molecular shape and intermolecular interactions are key factors in determining the liquid crystalline behavior of a compound. While there is no direct evidence of mesomorphic behavior for this compound, the study of other heterocyclic compounds provides insights into its potential in this area.

For instance, derivatives of 1,3-oxazepine-4,7-dione, another seven-membered heterocyclic system, have been shown to exhibit liquid crystalline phases, including nematic and smectic phases. gsjpublications.com The presence of a rigid core and flexible terminal chains is a common feature of molecules that display liquid crystallinity. beilstein-journals.org Although this compound itself may not be inherently mesogenic due to its flexibility, it could be incorporated into larger molecules as a non-rigid spacer or a terminal group to influence their liquid crystalline properties.

The introduction of heterocyclic units can significantly impact the mesophase range and stability of liquid crystalline materials. researchgate.net The specific geometry and polarity of the 1,4-oxazepane ring, combined with the oxane substituent, could lead to novel packing arrangements and the formation of unique mesophases if incorporated into a suitable molecular architecture. Further research involving the synthesis of derivatives of this compound with classic mesogenic groups would be necessary to explore this potential.

Table 3: Phase Transition Temperatures of a Hypothetical Liquid Crystal Incorporating a 1,4-Oxazepane Moiety

| Compound | Transition | Temperature (°C) |

| Hypothetical Oxazepane-based Mesogen | Crystal to Smectic A | 85 |

| Smectic A to Nematic | 110 | |

| Nematic to Isotropic | 145 |

Future Directions and Emerging Research Avenues for 7 Oxan 4 Yl 1,4 Oxazepane

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

Modern organic synthesis is increasingly driven by the principles of green chemistry, which prioritize the development of environmentally benign processes that maximize efficiency and minimize waste. chemijournal.com Future research into the synthesis of 7-(Oxan-4-yl)-1,4-oxazepane and related 1,4-oxazepanes will likely focus on methodologies that enhance sustainability and atom economy.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net Routes with high atom economy, such as cycloadditions and tandem reactions, are particularly desirable as they incorporate a majority of the atoms from the starting materials into the final structure, thereby reducing waste. frontiersin.org For instance, the development of tandem transformations, where multiple bond-forming events occur in a single pot without isolating intermediates, represents an economically and environmentally viable strategy for constructing complex heterocyclic systems like benzo-1,4-oxazepines. nih.gov

Recent advancements in the synthesis of 1,4-oxazepane (B1358080) cores from versatile building blocks like N-propargylamines have highlighted pathways with high atom economy and shorter synthetic steps. researchgate.netrsc.org Similarly, enantioselective methods, such as the desymmetrization of 3-substituted oxetanes catalyzed by chiral Brønsted acids, are being developed to produce optically active 1,4-benzoxazepines while adhering to principles of sustainability and atom-step economy. nih.govacs.org The application of such innovative strategies to the synthesis of this compound could lead to more efficient and sustainable manufacturing processes.

Future synthetic strategies could explore:

Catalyst-free reactions: Utilizing alternative energy sources like microwave irradiation to promote reactions, reducing the need for catalysts that may be toxic or difficult to separate from the product. frontiersin.org

Use of green solvents: Employing water, ionic liquids, or fluorinated solvents to replace traditional volatile organic solvents. frontiersin.org

One-pot, multi-component reactions: Designing syntheses where three or more reactants are combined in a single step to form the target molecule, significantly improving efficiency and reducing waste. unigoa.ac.in

| Synthetic Strategy | Key Advantages | Relevance to this compound |

| Tandem Transformations | High efficiency, reduced waste, fewer purification steps. | Could enable streamlined construction of the oxazepane ring. |

| N-Propargylamine-based Synthesis | High atom economy, shorter synthetic routes. | Offers an efficient pathway to the core 1,4-oxazepane scaffold. researchgate.netrsc.org |

| Enantioselective Desymmetrization | Access to chiral, optically active compounds. | Allows for the synthesis of specific stereoisomers of derivatives. nih.govacs.org |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, energy efficient. | Can accelerate key steps in the synthetic pathway. |

Advanced Spectroscopic Probes for Real-Time Conformational Dynamics

The seven-membered 1,4-oxazepane ring is inherently flexible, capable of adopting multiple low-energy conformations. slideshare.netyoutube.com Understanding the conformational landscape and the dynamics of interconversion between these states is crucial, as the three-dimensional shape of the molecule dictates its biological activity and physical properties. While standard NMR techniques can provide time-averaged structural information, advanced spectroscopic methods offer deeper insights into these dynamic processes.

Future research should leverage sophisticated techniques to probe the conformational dynamics of this compound. Vibrational Circular Dichroism (VCD) is a powerful technique for studying chiral molecules in solution. ru.nlrsc.org VCD is highly sensitive to the molecule's three-dimensional structure, and its spectra can differ significantly even between conformers of the same molecule. nih.gov By comparing experimental VCD spectra with those predicted by quantum chemical calculations for different conformers, it is possible to determine the conformational populations and gain detailed structural information. nih.govmdpi.com This technique could provide a detailed snapshot of the preferred solution-phase conformations of chiral derivatives of this compound.

Advanced Nuclear Magnetic Resonance (NMR) techniques also play a pivotal role. The concerted application of high-resolution one- and two-dimensional NMR methods, including homonuclear and heteronuclear correlation spectroscopy and Nuclear Overhauser Effect (nOe) spectroscopy, can elucidate the conformational preferences of complex ring systems. nih.gov Temperature-dependent NMR studies can reveal information about the energy barriers between different conformers and the flexibility of the ring system. nih.govauremn.org.br These methods could be applied to map the intricate conformational space of the 1,4-oxazepane ring in this compound.

| Spectroscopic Technique | Information Gained | Potential Application to this compound |

| Vibrational Circular Dichroism (VCD) | Detailed 3D structural information in solution, conformational populations. | Determination of the absolute configuration and preferred conformations of chiral derivatives. ru.nlrsc.org |

| Advanced 2D NMR (COSY, NOESY) | Through-bond and through-space proton connectivities. | Mapping the relative spatial arrangement of atoms to define the ring conformation. nih.gov |

| Temperature-Dependent NMR | Thermodynamic parameters of conformational equilibria. | Quantifying the energy differences and barriers between various ring puckering modes. auremn.org.br |

Integration with Machine Learning for De Novo Design and Property Prediction

Beyond generating new structures, ML models are highly effective at property prediction. nih.gov By training on datasets of compounds with known experimental values, algorithms can build predictive models for a wide range of endpoints, including:

Physicochemical properties: Solubility, lipophilicity, and metabolic stability.

Biological activity: Predicting the affinity of a molecule for a specific protein target (Quantitative Structure-Activity Relationship, QSAR). nih.gov

ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. nih.gov

| Machine Learning Application | Description | Future Goal for this compound |

| Generative Chemistry | AI models (RNNs, GANs) create novel molecular structures based on learned chemical rules. peng-lab.orgnih.gov | Design new, synthesizable 1,4-oxazepane derivatives with desired biological activities. |

| Predictive Modeling (QSAR) | Algorithms predict the activity of a compound against a biological target based on its structure. | Rapidly screen virtual libraries of derivatives to identify potent candidates. |

| ADMET Prediction | Models forecast the pharmacokinetic and toxicity profiles of new molecules. | Prioritize compounds with favorable drug-like properties early in the design phase. |

Exploration of New Molecular Interactions beyond Current Paradigms (In Silico)

In silico methods, such as molecular docking and molecular dynamics (MD) simulations, are indispensable tools for understanding how a molecule interacts with its biological target at an atomic level. uaeh.edu.mxuaeh.edu.mx These computational techniques can be used to explore novel molecular interactions for this compound, guiding the design of derivatives with enhanced potency and selectivity.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. uaeh.edu.mx This allows for the virtual screening of large compound libraries to identify potential "hits" for a given target. nih.gov For the 1,4-oxazepane scaffold, docking studies can help identify which substitutions on the ring system would lead to optimal interactions within a target's binding pocket.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, typically on the nanosecond to microsecond timescale. mdpi.com MD simulations can assess the stability of the binding pose predicted by docking and reveal the conformational changes in both the ligand and the protein upon binding. researchgate.net This is particularly important for a flexible molecule like this compound, as MD can show how its ring conformation adapts to the binding site. These simulations can also be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. researchgate.net

Future research can utilize these in silico workflows to:

Identify potential new protein targets for this compound derivatives by screening against databases of protein structures.

Elucidate the molecular basis of activity for any identified bioactive derivatives.

Rationally design modifications to the core scaffold to enhance binding affinity and selectivity by targeting specific "hot spots" within a protein-protein interaction interface. conicet.gov.arnih.gov

| In Silico Method | Purpose | Application to this compound |

| Molecular Docking | Predicts the binding pose and affinity of a ligand to a protein target. uaeh.edu.mx | Identify potential biological targets and screen virtual libraries of derivatives. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in a ligand-protein complex over time. | Assess the stability of binding poses and understand the dynamic nature of the interaction. mdpi.comresearchgate.net |

| Binding Free Energy Calculation | Quantifies the strength of the ligand-protein interaction. | Rank and prioritize candidate molecules based on predicted binding affinity. |

Q & A

Q. What strategies ensure the stability of 1,4-oxazepane derivatives under experimental conditions?

- Methodological Answer : Stability studies under varying pH, temperature, and solvent conditions guide storage protocols (e.g., −20°C for hygroscopic derivatives). Hydrogen bonding with acetate or water molecules in crystal structures mitigates degradation . Kinetic studies (e.g., first-order reaction models) quantify decomposition rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.